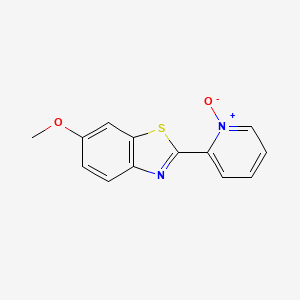
5-(4-bromophenyl)-4-chloro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)-4-chloro-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a bromophenyl group at the 5-position and a chlorine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-pyrazolidinone, which is then chlorinated using thionyl chloride to yield the desired product . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromophenyl)-4-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .
Applications De Recherche Scientifique
5-(4-Bromophenyl)-4-chloro-1H-pyrazole has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides due to its biological activity against pests and weeds.
Materials Science: It is employed in the design of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bromophenyl and chloro substituents enhance its binding affinity and specificity towards these targets . The compound’s effects are mediated through pathways such as apoptosis induction, inhibition of cell proliferation, and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromophenyl)-1H-pyrazole
- 5-(4-Bromophenyl)-3-chloro-1H-pyrazole
- 5-(4-Bromophenyl)-4-fluoro-1H-pyrazole
Uniqueness
5-(4-Bromophenyl)-4-chloro-1H-pyrazole is unique due to the specific positioning of the bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C9H6BrClN2 |
|---|---|
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-4-chloro-1H-pyrazole |
InChI |
InChI=1S/C9H6BrClN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
Clé InChI |
MZFQQBJSRIWMRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=NN2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





phosphane](/img/structure/B13869044.png)


![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)

![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)
![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)


